molecular formula C2HFINaO2 B1333741 Sodium iodofluoroacetate CAS No. 1177620-76-6

Sodium iodofluoroacetate

Cat. No.: B1333741
CAS No.: 1177620-76-6
M. Wt: 225.92 g/mol
InChI Key: YRQQVPWXDHQGRN-UHFFFAOYSA-M
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Description

Sodium iodofluoroacetate is an inorganic compound with the molecular formula C2HFINaO2. It is known for its use in various biochemical and industrial applications. This compound is a derivative of fluoroacetic acid, where one of the hydrogen atoms is replaced by an iodine atom, resulting in a unique chemical structure that imparts distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium iodofluoroacetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Sodium iodofluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: this compound can react with oxidizing agents to form different oxidation products.

    Reducing Agents: It can be reduced under specific conditions to yield various reduced forms.

    Bases and Acids: The compound can react with bases and acids, leading to different substitution and elimination products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield dihalogenated products, while carbon-carbon bond formation reactions can produce complex organic molecules.

Scientific Research Applications

Sodium iodofluoroacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium iodofluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogenation reactions, leading to the modification of biological molecules. Additionally, the fluoroacetate moiety can interfere with metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

    Sodium Fluoroacetate: This compound is similar to sodium iodofluoroacetate but lacks the iodine atom.

    Sodium Chloroacetate: Another related compound, where the fluorine atom is replaced by chlorine. It has distinct chemical reactivity and applications.

Uniqueness: this compound is unique due to the presence of both iodine and fluorine atoms in its structure. This combination imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

sodium;2-fluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FIO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQQVPWXDHQGRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HFINaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382079
Record name Sodium iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177620-76-6
Record name Sodium iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium iodofluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium iodofluoroacetate
Reactant of Route 2
Sodium iodofluoroacetate
Reactant of Route 3
Sodium iodofluoroacetate

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